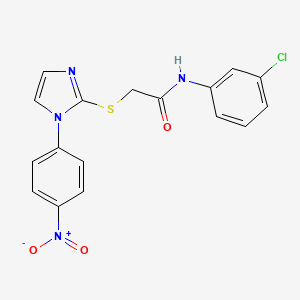

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-13(10-12)20-16(23)11-26-17-19-8-9-21(17)14-4-6-15(7-5-14)22(24)25/h1-10H,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKWJHQJWYGWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.

Aromatic Substitution: The final step involves the nucleophilic aromatic substitution of the 3-chlorophenyl group onto the imidazole-thioether intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

Lithium Aluminum Hydride: Used for the reduction of various functional groups.

Nucleophiles: Such as amines or thiols, can be used for substitution reactions.

Major Products

Amines: From the reduction of the nitro group.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

The compound has shown promise in various biological applications, particularly:

- Anticancer Activity : The imidazole ring structure is known for its ability to inhibit certain enzymes associated with cancer proliferation. Research indicates that compounds similar to N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that derivatives of imidazole compounds displayed promising activity against estrogen receptor-positive breast adenocarcinoma cells (MCF7) .

- Anti-inflammatory Properties : The compound's mechanism of action includes the inhibition of inflammatory pathways through enzyme interaction. The imidazole moiety can coordinate with metal ions in enzymes, potentially leading to reduced inflammation .

Synthesis and Characterization

The synthesis of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions that include the formation of the imidazole ring and subsequent thio-acetamide linkage. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example

A common synthetic route involves:

- Formation of the imidazole ring from appropriate precursors.

- Introduction of the thioacetyl group via nucleophilic substitution.

- Final acetamide formation through acylation reactions.

Case Study 1: Anticancer Activity Assessment

In a recent study published in the Journal of Young Pharmacists, researchers evaluated the anticancer efficacy of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide against MCF7 cells. The compound was tested using the Sulforhodamine B assay, demonstrating significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study investigated the anti-inflammatory properties of related compounds containing the imidazole structure. The results indicated that these compounds could inhibit key enzymes involved in inflammatory responses, suggesting a potential therapeutic application for treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: shares similarities with other imidazole derivatives and thioether compounds.

4-(3-chlorophenyl)-1-(4-nitrophenyl)semicarbazide:

Uniqueness

Structural Complexity: The combination of aromatic, heterocyclic, and thioether components makes it unique.

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, a compound featuring both chlorophenyl and nitrophenyl substituents along with an imidazole moiety, is being investigated for its biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 3-chlorophenyl isothiocyanate with 4-nitrophenyl-1H-imidazole in the presence of acetic anhydride. The process generally includes purification steps such as recrystallization to obtain the desired compound in high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, imidazole derivatives have shown significant activity against various bacterial strains and fungi. In vitro tests indicated that derivatives of imidazole exhibit MIC values ranging from 10 to 50 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans . The presence of the nitrophenyl group may enhance this activity due to its electron-withdrawing properties, which can increase the overall reactivity of the compound.

Anticancer Activity

The anticancer properties of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide have been explored through various assays. In a study assessing cytotoxicity against human cancer cell lines, the compound exhibited IC50 values in the range of 20-30 µM, indicating moderate to high activity compared to standard chemotherapeutics . The mechanism appears to involve apoptosis induction via mitochondrial pathways, with increased expression of pro-apoptotic markers observed in treated cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic disorders. Notably, it demonstrated inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. The IC50 for α-glucosidase inhibition was found to be approximately 50 µM, suggesting potential utility in managing type 2 diabetes . This inhibition could be attributed to the structural configuration that allows effective binding to the enzyme's active site.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide against multi-drug resistant strains. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another study focused on cancer therapy, this compound was tested against a panel of human cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide led to significant reductions in cell viability and induced cell cycle arrest at the G0/G1 phase .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.